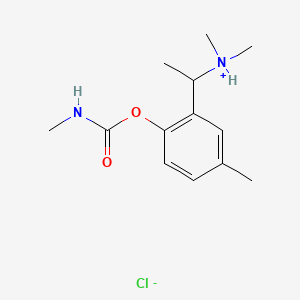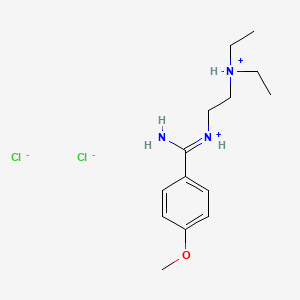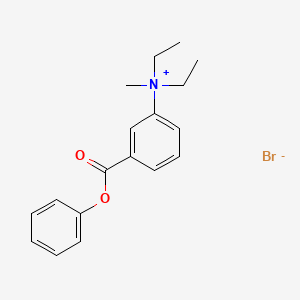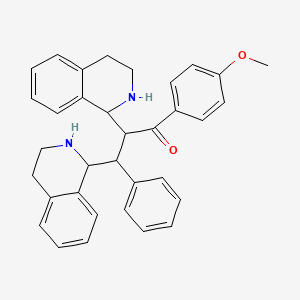
(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) is a complex organic compound that features a combination of methoxybenzoyl, phenylethylene, and tetrahydroisoquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) typically involves multi-step organic reactions. One common approach is the condensation of p-methoxybenzoyl chloride with 2-phenylethylene in the presence of a base, followed by the cyclization with 1,2,3,4-tetrahydroisoquinoline under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A structural isomer with different biological activities.
1-Benzylisoquinoline: Shares the isoquinoline backbone but has different substituents and properties.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Another derivative with distinct chemical and biological characteristics .
Uniqueness
(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxybenzoyl and phenylethylene moieties contribute to its versatility in various chemical reactions and applications .
Propiedades
Número CAS |
73826-63-8 |
|---|---|
Fórmula molecular |
C34H34N2O2 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-phenyl-2,3-bis(1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one |
InChI |
InChI=1S/C34H34N2O2/c1-38-27-17-15-26(16-18-27)34(37)31(33-29-14-8-6-10-24(29)20-22-36-33)30(25-11-3-2-4-12-25)32-28-13-7-5-9-23(28)19-21-35-32/h2-18,30-33,35-36H,19-22H2,1H3 |
Clave InChI |
HPRXSBSJIAMOJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C(C2C3=CC=CC=C3CCN2)C(C4C5=CC=CC=C5CCN4)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


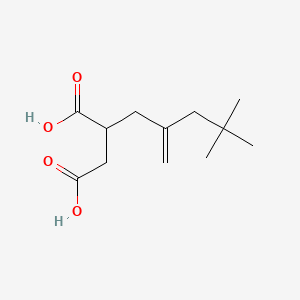
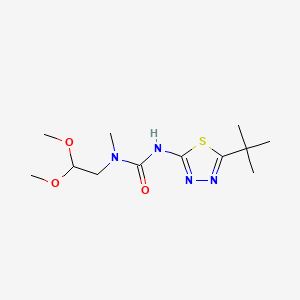

![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)

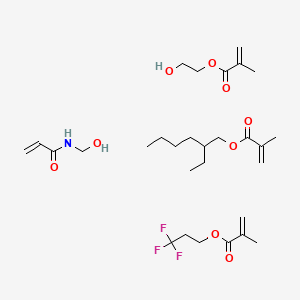


![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)

